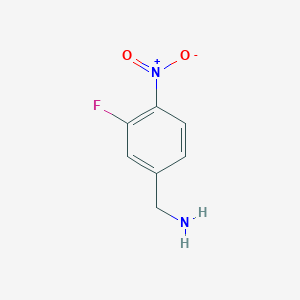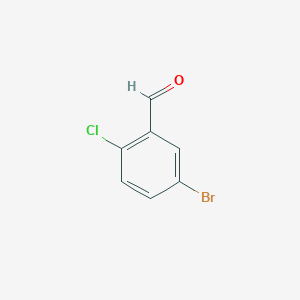
5-溴-2-氯苯甲醛
概述
描述
Synthesis Analysis
The synthesis of 5-Bromo-2-chlorobenzaldehyde and related compounds involves several chemical reactions, including elimination, reduction, and bromination processes. One study described the preparation of related compounds through a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of halogenated benzaldehydes in organic synthesis (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-chlorobenzaldehyde has been determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was elucidated using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, highlighting the complex nature of halogenated organic molecules (M. Martins et al., 1998).
Chemical Reactions and Properties
5-Bromo-2-chlorobenzaldehyde and its derivatives participate in various chemical reactions, leading to the synthesis of novel compounds. For example, condensation reactions with different reagents have been used to synthesize compounds with potential antibacterial activity, demonstrating the compound's utility as a precursor in medicinal chemistry (Wen-Hui Li, 2009).
Physical Properties Analysis
The physical properties of halogenated benzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, are influenced by their molecular structure. Studies involving electron diffraction and spectroscopic analysis have provided insights into the bond lengths, angles, and conformations specific to these compounds, contributing to a better understanding of their physical characteristics (L. Schāfer et al., 1976).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-chlorobenzaldehyde are defined by its reactivity towards various chemical reagents. Research has shown that these compounds can undergo reactions such as halomethylation, providing convenient methods for the synthesis of heteroditopic ligands and other complex molecules (Qiang Wang et al., 2006).
科学研究应用
制备用于结合金属盐的异二核配体:对水杨醛进行一锅溴甲基和氯甲基化反应,包括5-溴-2-氯苯甲醛,是一种方便的方法,用于将功能性臂附加到水杨醛,用于有机和配位化学应用 (Wang et al., 2006)。
红外光谱研究:研究溴苯甲醛,包括5-溴-2-氯苯甲醛,在溶剂效应下的羰基伸缩振动,使用红外(IR)光谱和密度泛函理论(DFT) (Parlak & Ramasami, 2020)。
聚合物的电化学行为:研究了功能化席夫碱的聚合物的电化学行为,包括5-溴-2-氯苯甲醛衍生物,揭示了溴和氯衍生物是电活性的 (Hasdemir et al., 2011)。
过渡金属配合物和卤素挥发:研究了卤苯甲醛,包括5-溴-2-氯苯甲醛,与过渡金属配合物的反应,突出显示了在各种催化过程中卤素转移和挥发的模式 (Blum et al., 1976)。
抗菌活性:由5-溴烟酸肼与4-氯苯甲醛缩合反应制得的化合物表现出优异的抗菌活性 (Li, 2009)。
卤苯甲醛中的旋转异构体:研究了间位卤苯甲醛,包括5-溴-2-氯苯甲醛,揭示了由于卤素的归电效应而导致某些异构体稳定性 (Crowder & Northam, 1969)。
复合物的合成和晶体结构:研究了涉及5-溴-2-氯苯甲醛的复合物的合成和晶体结构,提供了关于分子相互作用和几何构型的见解 (Valdés-Martínez et al., 1996)。
安全和危害
属性
IUPAC Name |
5-bromo-2-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKRQAEYWOISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442450 | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzaldehyde | |
CAS RN |
189628-37-3 | |
| Record name | 5-Bromo-2-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





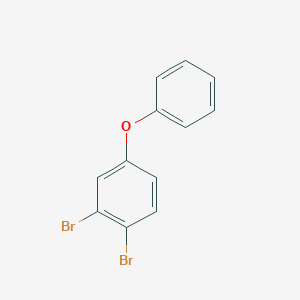
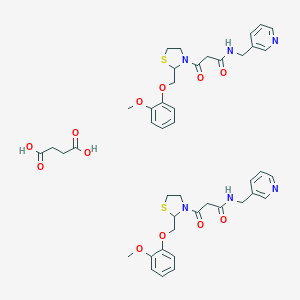
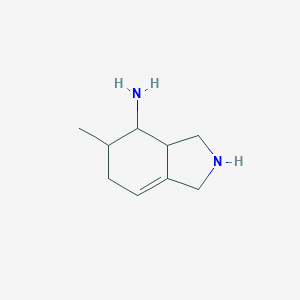

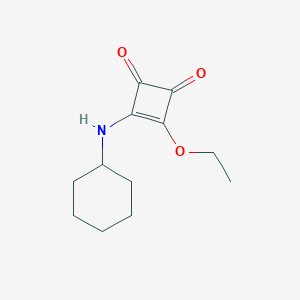

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
